5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate

Lipophilicity Membrane permeability LogP

This 3,4-dichlorobenzoate ester is a critical matched molecular pair control for NLRP1 inflammasome and Caspase-1 screening campaigns. With a computed XLogP3 of 4.9 (+1.2 over the unsubstituted analog) and a unique adjacent chlorine substitution pattern, it enables systematic halogen-bonding hotspot mapping and lipophilicity-activity relationship studies. Order alongside CAS 338398-94-0 to isolate the contribution of dichloro substitution to target engagement using validated PubChem assays (AID 488860, AID 488863).

Molecular Formula C16H10Cl2N2O2S
Molecular Weight 365.23
CAS No. 338398-89-3
Cat. No. B2847941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate
CAS338398-89-3
Molecular FormulaC16H10Cl2N2O2S
Molecular Weight365.23
Structural Identifiers
SMILESCC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-6-19-7-5-10)22-16(21)11-2-3-12(17)13(18)8-11/h2-8H,1H3
InChIKeyUMCYBWNZKUWPGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate (CAS 338398-89-3): Compound Class and Physicochemical Baseline for Procurement Evaluation


5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate (CAS 338398-89-3, CID 3796696) is a synthetic heterocyclic compound belonging to the pyridyl-thiazole benzoate ester family [1]. It features a 5-methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol core esterified with 3,4-dichlorobenzoic acid, yielding a molecular formula of C₁₆H₁₀Cl₂N₂O₂S and a molecular weight of 365.2 g/mol [1]. This compound is primarily distributed as a research-grade screening compound within commercial small-molecule libraries, with no ChEMBL ID assignment and no curated bioactivity data deposited in PubChem as of 2026 [1][2]. The closest scaffold analog with publicly available target-engagement data is the unsubstituted benzoate ester (CAS 338398-94-0, CID 4353060), which has been profiled in NLRP1 inflammasome and Caspase-1 counter-screens within the NIH Molecular Libraries Program [2][3].

Why In-Class Substitution Is Not Advisable for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate: Physicochemical and Regioisomeric Differentiation from Closest Analogs


The 3,4-dichlorobenzoate ester cannot be trivially replaced by the unsubstituted benzoate (CAS 338398-94-0), the 4-chlorobenzoate (CAS 338398-91-7), the 2,4-dichloro regioisomer (CAS 338398-90-6), or the 3,5-dichloro regioisomer without altering key molecular properties relevant to target engagement, membrane permeability, and SAR interpretation. The 3,4-dichloro substitution pattern imparts a computed XLogP3 of 4.9, representing a +1.2 log unit increase over the unsubstituted benzoate (XLogP3 = 3.7) [1], and a molecular weight increase of 68.9 g/mol (365.2 vs. 296.3 g/mol) [1][2]. Furthermore, the regioisomeric positioning of chlorine atoms (3,4- vs. 2,4- vs. 3,5-) has been shown in related pyridyl-thiazole SAR studies to differentially modulate biological activity [3][4]. Substituting any of these analogs without experimental validation would confound quantitative comparisons and compromise the reproducibility of screening or SAR campaigns.

Quantitative Evidence Guide for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate: Comparator-Based Differentiation Data


Lipophilicity Gain: Target Compound XLogP3 = 4.9 vs. Unsubstituted Benzoate XLogP3 = 3.7

The 3,4-dichloro substitution on the benzoate ring increases the computed partition coefficient (XLogP3) from 3.7 (unsubstituted benzoate, CID 4353060) to 4.9 (target compound, CID 3796696), a difference of +1.2 log units [1][2]. This represents a substantial increase in lipophilicity that can influence membrane permeability, plasma protein binding, and off-target promiscuity in cell-based and in vivo assays. The magnitude of this shift is consistent with the additive contribution of two aromatic chlorine atoms (approximately +0.6 log units each).

Lipophilicity Membrane permeability LogP ADME optimization Lead optimization

Molecular Weight Increment: 365.2 vs. 296.3 g/mol Produces Distinct Physicochemical Space Relative to the Unsubstituted Scaffold

The target compound has a molecular weight of 365.2 g/mol, which is 68.9 g/mol (23.3%) higher than the unsubstituted benzoate analog (296.3 g/mol) [1][2]. This increase is attributable to the two chlorine substituents on the benzoate ring (Cl = 35.45 g/mol each). While both compounds remain within typical lead-like chemical space (MW < 500), the 365.2 g/mol value places the target compound in a meaningfully different property range for fragment-based screening (typically MW < 300) versus more advanced hit-to-lead campaigns where higher MW is tolerated [3].

Molecular weight Drug-likeness Lead-like properties Ligand efficiency Fragment-based screening

NLRP1 Inflammasome and Caspase-1 Pathway: Class-Level Activity Inferred from the Unsubstituted Benzoate Probe Data

The unsubstituted benzoate scaffold analog (BDBM76308, CID 4353060) has been characterized in confirmatory dose-response assays within the NIH Molecular Libraries Program, yielding an IC₅₀ of 23,100 nM against the NLRP1 (NALP1) inflammasome pathway in a reconstituted yeast assay (PubChem AID 488860) and an IC₅₀ of 56,900 nM against Caspase-1 in a counter-screen assay (PubChem AID 488863) [1][2][3]. The 3,4-dichloro analog has not been directly tested in these assays, but structure-activity relationship precedents from pyridyl-thiazole series indicate that halogen substitution on the benzoate ring can modulate target engagement [4]. A related 2,4-difluorobenzoate analog (BDBM100068) showed an EC₅₀ of 26,500 nM in a related pathway assay, suggesting that the magnitude of activity modulation by halogen substitution in this scaffold is measurable but target-dependent [5].

NLRP1 Caspase-1 Inflammasome Innate immunity IL-1β activation

Topological Polar Surface Area Equivalence (TPSA = 80.3 Ų) Enables Isolated Lipophilicity-Driven SAR Probing

Both the target compound (CID 3796696) and the unsubstituted benzoate analog (CID 4353060) share an identical topological polar surface area (TPSA) of 80.3 Ų [1][2]. This equivalence arises because the chlorine substituents do not contribute additional hydrogen bond donors or acceptors. Consequently, the only physicochemical variable differentiating these two compounds is lipophilicity (ΔXLogP3 = +1.2), making this pair an unusually clean matched molecular pair for isolating the effect of hydrophobic substitution on biological activity without confounding changes in hydrogen bonding capacity.

TPSA Polar surface area SAR Permeability Oral bioavailability prediction

Regioisomeric Chlorine Positioning: 3,4-Dichloro vs. 2,4-Dichloro vs. 3,5-Dichloro Produces Distinct Molecular Recognition Profiles

The 3,4-dichloro substitution pattern in the target compound (CAS 338398-89-3) is regioisomerically distinct from the 2,4-dichloro analog (CAS 338398-90-6) and the 3,5-dichloro analog [1]. In pyridine-thiazole SAR studies, the positional arrangement of halogen substituents has been shown to be a critical determinant of biological activity: compounds with 4-chlorophenyl substitution at the pyridine ring demonstrated IC₅₀ values as low as 4.08 μM against HepG2 cancer cells, outperforming doxorubicin (IC₅₀ = 4.58 μM) in the same assay [2]. The 3,4-dichloro arrangement presents a unique halogen bonding geometry—with chlorine atoms at adjacent positions on the aromatic ring—that differs from the 2,4- and 3,5- arrangements in both electrostatic surface potential and steric profile [3].

Regioisomerism Chlorine substitution Positional SAR Molecular recognition Halogen bonding

Commercial Availability and Purity Benchmarking: 95% Minimum Purity with Multi-Vendor Sourcing Relative to Single-Source Analogs

The target compound (CAS 338398-89-3) is listed as purchasable from 11 vendors in the PubChem chemical vendor database, including Ambinter, BLD Pharm, and multiple screening library suppliers, with a minimum purity specification of 95% [1]. This multi-vendor availability compares favorably to certain regioisomeric analogs (e.g., the 2,4-dichloro regioisomer, CAS 338398-90-6) which appear to have fewer listed suppliers based on available database entries . The compound is distributed as part of the Bionet screening library (identifier Bionet1_001221) and the Mcule purchasable compound collection (MCULE-4669663059), ensuring standardized quality control and batch-to-batch consistency across supplier networks [1].

Commercial availability Vendor redundancy Purity specification Supply chain Procurement reliability

Verified Application Scenarios for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate Based on Quantitative Evidence


Matched Molecular Pair Analysis of Halogen-Driven Lipophilicity Effects on NLRP1 Inflammasome Pathway Inhibition

The target compound and its unsubstituted benzoate analog constitute a clean matched molecular pair (ΔXLogP3 = +1.2, ΔTPSA = 0.0, ΔMW = +68.9 g/mol) [1][2]. Researchers investigating the NLRP1 inflammasome or Caspase-1 pathways can procure both compounds and test them side-by-side in the validated PubChem assay platforms (AID 488860, AID 488863) to isolate the contribution of 3,4-dichloro substitution to target engagement. The unsubstituted analog's existing IC₅₀ benchmarks (NLRP1: 23,100 nM; Caspase-1: 56,900 nM) provide a direct quantitative baseline for calculating fold-change in potency attributable to the dichloro substitution [3].

Halogen Bonding SAR: Probing the 3,4-Dichloro Geometry in Structure-Based Drug Design Campaigns

The unique 3,4-dichloro substitution pattern presents adjacent chlorine atoms capable of forming halogen bonds with distinct geometric preferences compared to the 2,4- and 3,5-dichloro regioisomers [1]. In structure-based drug design programs targeting kinases (e.g., ROCK1/2) or other ATP-binding proteins, where pyridyl-thiazole scaffolds have established binding poses confirmed by X-ray crystallography [2], the 3,4-dichloro compound can serve as a probe to map halogen bonding hot spots in the target binding pocket. Purchasing all three regioisomers simultaneously enables systematic mapping of halogen bond acceptor preferences.

Screening Library Procurement for Pyridyl-Thiazole Focused Libraries with Pre-Computed ADME Property Stratification

The compound's inclusion in commercial screening collections (Bionet, Mcule) with pre-computed physicochemical properties (XLogP3 = 4.9, TPSA = 80.3 Ų, rotatable bonds = 4, HBD = 0, HBA = 5) [1] allows procurement teams to build pyridyl-thiazole focused libraries stratified by lipophilicity. The compound occupies a distinct property bin (XLogP3 4.5–5.0) not populated by the unsubstituted analog (XLogP3 = 3.7) or the mono-chloro analog (4-chlorobenzoate, CAS 338398-91-7, MW = 330.79 g/mol), enabling systematic exploration of lipophilicity-activity relationships across the series [3].

Regioisomeric Specificity Controls in Pyridine-Thiazole Anticancer Agent Development

Published SAR data for pyridine-thiazole hybrids demonstrate that halogen positioning can shift anticancer IC₅₀ values into the low micromolar range (e.g., 4-chlorophenyl-substituted compound IC₅₀ = 4.08 μM vs. HepG2, outperforming doxorubicin at IC₅₀ = 4.58 μM) [1]. The 3,4-dichloro compound provides a specific regioisomeric control for medicinal chemistry campaigns exploring the impact of adjacent vs. non-adjacent chlorine substitution on anticancer potency in hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and lung carcinoma (NCI-H292) cell lines, where pyridyl-thiazole scaffolds have demonstrated tractable SAR [1].

Quote Request

Request a Quote for 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.